molecular formula C6H6N2O3 B083773 3-Hydroxy-2-methyl-6-nitropyridine CAS No. 15128-84-4

3-Hydroxy-2-methyl-6-nitropyridine

Cat. No. B083773
Key on ui cas rn: 15128-84-4
M. Wt: 154.12 g/mol
InChI Key: ADKGQXOAJMAJRS-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

While maintaining a temperature of 0-5° C. with external ice cooling, 3-hydroxy-2-methyl pyridine (10.00 g, 91.63 mmol) was added gradually to concentrated sulfuric acid (65.00 ml). A mixture of concentrated sulfuric acid (8.50 ml) and nitric acid (6.50 g, 103.16 mmol) was added over 2 h. The resulting mixture was poured onto ice. Addition of a few milliliters of saturated ammonium hydroxide caused precipitation of crude 2-methyl-6-nitro-pyridin-3-ol. This was collected by filtration and recrystallized from methanol/water to yield pure 2-methyl-6-nitro-pyridin-3-ol (1.37 g, 10%). Basification of the mother liquors to pH 3-4 triggered precipitation of the isomeric 2-methyl-4-nitro-pyridin-3-ol (major component), which was discarded.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[N+:14]([O-])([OH:16])=[O:15].[OH-].[NH4+]>>[CH3:8][C:3]1[C:2]([OH:1])=[CH:7][CH:6]=[C:5]([N+:14]([O-:16])=[O:15])[N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
6.5 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The resulting mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
precipitation of crude 2-methyl-6-nitro-pyridin-3-ol
FILTRATION
Type
FILTRATION
Details
This was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/water

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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